molecular formula C19H24N4O7S B2406939 2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester CAS No. 1007920-63-9

2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester

Cat. No.: B2406939
CAS No.: 1007920-63-9
M. Wt: 452.48
InChI Key: ACCDHUQDBZGLCH-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group, an acetyl group, and a thiazolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may play a role in binding to specific sites on proteins, while the piperazine and thiazolane rings provide structural stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in scientific research and industry.

Properties

IUPAC Name

dimethyl 3-[2-[4-(4-nitrophenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O7S/c1-29-18(25)15-12-31-17(19(26)30-2)22(15)16(24)11-20-7-9-21(10-8-20)13-3-5-14(6-4-13)23(27)28/h3-6,15,17H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCDHUQDBZGLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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